N-{3-[1-methanesulfonyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide
Description
Properties
IUPAC Name |
N-[3-[3-(4-methoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O5S2/c1-4-29(25,26)21-16-7-5-6-15(12-16)18-13-19(22(20-18)28(3,23)24)14-8-10-17(27-2)11-9-14/h5-12,19,21H,4,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QATWIFHFWRGYNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=C(C=C3)OC)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{3-[1-methanesulfonyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a unique structural framework that includes:
- Methanesulfonyl group : A sulfonyl functional group that enhances solubility and reactivity.
- Pyrazole ring : A five-membered ring that contributes to the compound's biological activity.
- Phenyl groups : Substituents that may influence interactions with biological targets.
Molecular Formula
The molecular formula for this compound is with a molecular weight of approximately 421.52 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The methanesulfonyl group can act as an electrophile, facilitating covalent bond formation with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activities.
In Vitro Studies
Recent studies have explored the compound's effects on various biological systems:
- Enzyme Inhibition : Research indicates that this compound exhibits significant inhibitory effects on certain enzymes involved in inflammatory pathways, suggesting potential anti-inflammatory properties .
- Antioxidant Activity : Molecular docking studies have shown that the compound possesses antioxidant properties, which may contribute to its protective effects against oxidative stress in cells .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Anti-inflammatory Effects : In a study involving animal models of inflammation, the administration of this compound resulted in a marked reduction in inflammatory markers and symptoms, indicating its potential as an anti-inflammatory agent .
- Anticancer Activity : Preliminary research has suggested that the compound may inhibit cancer cell proliferation in vitro, particularly in breast and colon cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest .
Comparative Biological Activity
The following table summarizes the biological activities reported for this compound compared with other related compounds:
| Compound Name | Antioxidant Activity | Anti-inflammatory Activity | Anticancer Activity |
|---|---|---|---|
| N-{3-[...] } | Moderate | Significant | Moderate |
| Compound A | High | Low | High |
| Compound B | Low | Moderate | Significant |
Comparison with Similar Compounds
Substituent Effects on Polarity and Solubility
- Target Compound vs. : The dual sulfonamide groups in the target compound likely confer higher polarity compared to the methoxyacetyl and 3-nitrophenyl substituents in .
- Target Compound vs. : The isobutyryl group in increases hydrophobicity (LogP = 1.73), whereas the dual sulfonamides in the target compound enhance hydrophilicity, suggesting better solubility in polar solvents .
- Hydrogen Bonding (): The 2-hydroxyphenyl group in introduces hydrogen-bonding capacity, which may improve target binding but could also affect metabolic stability through phase II conjugation pathways.
Electronic and Steric Effects
- 4-Methoxyphenyl vs.
- Steric Hindrance: The o-tolyl group in creates steric bulk near the pyrazole core, possibly hindering interactions with planar binding sites compared to the less bulky 4-methoxyphenyl group in the target compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
